molecular formula C15H14N2O3S B6507376 4-methyl-2-(3-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 895644-87-8

4-methyl-2-(3-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6507376
CAS No.: 895644-87-8
M. Wt: 302.4 g/mol
InChI Key: XFWWVZWLWZNULI-UHFFFAOYSA-N
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Description

4-Methyl-2-(3-methylphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a bicyclic core comprising a sulfur-containing heterocycle fused to a benzene ring. Key structural features include:

  • A methyl group at position 4 of the benzothiadiazine ring.
  • A 3-methylphenyl substituent at position 2.
  • Three oxygen atoms (two as sulfonyl groups and one as a ketone).

This compound belongs to a broader class of benzothiadiazines, which are known for diverse biological activities, including modulation of ion channels and antimicrobial properties . Its synthesis likely follows a route similar to other benzothiadiazines, where pre-substituted anthranilic acids or methyl anthranilates are sulfonylated and cyclized to form the core structure .

Properties

IUPAC Name

4-methyl-2-(3-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-11-6-5-7-12(10-11)17-15(18)16(2)13-8-3-4-9-14(13)21(17,19)20/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWWVZWLWZNULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Substituents on the benzothiadiazine core significantly influence physicochemical properties and biological activity. Below is a comparative analysis:

Compound Name Substituents (Positions) Key Structural Features Biological Activity/Application Reference
Target Compound 4-Me (benzothiadiazine), 2-(3-MePh) Electron-donating methyl groups Potential AMPA receptor modulation*
Cyclothiazide 3-Bicycloheptenyl, 7-SO₂NH₂ Bulky bicyclic group, sulfonamide AMPA receptor desensitization inhibitor
7-Chloro-5-Methoxy Derivative 7-Cl, 5-OMe Electron-withdrawing substituents Unknown (structural analog)
3-(6-Fluoro-4-Oxochromen-3-yl) Derivative Chromen-3-yl group Extended conjugation, fluorinated aromatic Antimicrobial activity
2-Benzyl-3-(4-Methoxyphenyl) Derivative 2-Benzyl, 3-(4-OMePh) Lipophilic benzyl group Not reported

*The target compound’s activity is inferred from structural similarities to cyclothiazide and diazoxide derivatives .

Key Observations:

Electron-Donating vs. Chlorine and methoxy substituents (e.g., in ) may alter electronic density, affecting receptor binding or metabolic stability.

Bulk and Conformational Flexibility :

  • Cyclothiazide’s bicycloheptenyl group introduces steric bulk, which is critical for its high potency in AMPA receptor modulation . The target compound’s smaller 3-methylphenyl group may result in weaker receptor interactions.

Extended Conjugation :

  • The chromen-3-yl substituent in enables π-π stacking and hydrogen bonding, contributing to antimicrobial activity . The target compound lacks such conjugation, suggesting divergent biological applications.

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